5-cyclohexyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate
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Overview
Description
5-cyclohexyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclohexyl group, a pentafluorophenyl group, and a pyrrolo[2,1-c][1,2,4]triazol-4-ium core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate typically involves multiple steps, including the formation of the pyrrolo[2,1-c][1,2,4]triazole core, the introduction of the cyclohexyl and pentafluorophenyl groups, and the final quaternization to form the triazolium salt. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process may involve recrystallization and chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pentafluorophenyl group, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-cyclohexyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in cyclization and dimerization reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by stabilizing transition states and lowering activation energies in chemical reactions. In biological systems, it may interact with cellular proteins and enzymes, leading to the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbenzene: Similar in having a cyclohexyl group but lacks the triazolium core.
Pentafluorophenylhydrazine: Contains the pentafluorophenyl group but differs in the rest of the structure.
Pyrrolo[2,1-c][1,2,4]triazole derivatives: Share the triazole core but vary in substituents.
Uniqueness
5-cyclohexyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate is unique due to its combination of a cyclohexyl group, a pentafluorophenyl group, and a triazolium core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H17BF9N3 |
---|---|
Molecular Weight |
445.1 g/mol |
IUPAC Name |
5-cyclohexyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C17H17F5N3.BF4/c18-12-13(19)15(21)17(16(22)14(12)20)25-8-24-10(6-7-11(24)23-25)9-4-2-1-3-5-9;2-1(3,4)5/h8-10H,1-7H2;/q+1;-1 |
InChI Key |
WCBQMSSQYUSATQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCC(CC1)C2CCC3=NN(C=[N+]23)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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